Patent Blue V

Overview

Description

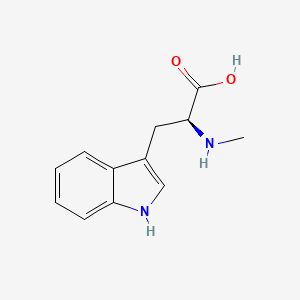

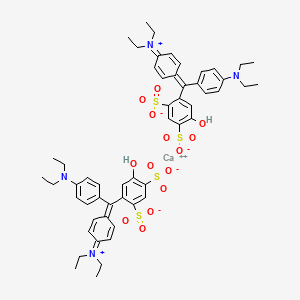

Patent Blue V, also known as Food Blue 5, Sulphan Blue, Acid Blue 3, L-Blau 3, C-Blau 20, Patentblau V, Sky Blue, or C.I. 42051, is a sky blue synthetic triphenylmethane dye . It is principally the calcium or sodium salt of 2-[4-[alpha-(4-diethyl-aminophenyl)-5-hydroxy-2,4-disulfonatophenylmethylidene]-2,5-cyclohexadien-1-ylidene] diethylammonium hydroxide inner salt . It is used as a food coloring and has the E number E131 .

Molecular Structure Analysis

Patent Blue V is a sodium or calcium salt of [4-(α-(4-diethylaminophenyl)-5-hydroxy-2,4-disulfophenylmethylidene)-2,5-cyclohexadien-1-ylidene] diethylammonium hydroxide inner salt . It is a complex molecule with multiple functional groups, including sulfonate groups, which likely contribute to its solubility in water.

Physical And Chemical Properties Analysis

Patent Blue V is a triarylmethane dye that occurs as a blue powder or granules . It is soluble in water due to its sulfonate groups. Its color varies from a deep blue in alkaline or weakly acidic medium to a yellow-orange in stronger acidic conditions .

Scientific Research Applications

-

Animal Feed Additive

- Field : Animal Nutrition

- Application : Patent Blue V (E131) is used as a feed additive for non food-producing animals .

- Method : The safe feed concentration for target animals was derived from a NOAEL (no observable adverse effect level) from a chronic toxicity study in mice .

- Results : The maximum safe feed concentration of Patent Blue V is 250 mg/kg complete feed for non food-producing animals .

-

Wastewater Treatment

- Field : Environmental Science

- Application : Patent Blue V has been applied in a solvent extraction spectrophotometric method for the determination of cationic surfactants (CS) in industrial wastewaters .

- Method : The method is based on the introduction of Patent Blue V as an anionic dye, and the formation of an ion pair association with CS in chloroform under the studied extraction conditions .

- Results : The calibration curve was linear between 0 and 5.48 × 10 −6 M, and exhibited a significant coefficient of correlation .

-

Marker Dye in Oncological Surgeries

- Field : Oncology

- Application : Patent Blue V is useful as a marker dye in oncological surgeries for accurate and complete excision of lymph nodes .

- Method : The specific methods of application in this context would depend on the specific surgical procedure and patient condition .

- Results : The outcomes would vary based on the specific case, but the goal is to improve the accuracy and completeness of lymph node excision .

-

Food Coloring

-

Stain in Pharmacology

- Field : Pharmacology

- Application : Patent Blue V sodium salt has been used as a stain in pharmacology .

- Method : It is a biological stain used for the demonstration of hemoglobin .

- Results : Its applications are also seen in the field of biology and medicine where it’s used as a physiological tracer, to study the movement of fluid within the kidney .

-

Detection of Sentinel Lymph Node in Early Stage Cervical Cancer

- Field : Oncology

- Application : Patent Blue VF has been used in combination with 99mTc phytate to detect sentinel lymph node (SLN) in early stage cervical cancer patients .

- Method : The specific methods of application would depend on the specific medical procedure and patient condition .

- Results : The outcomes would vary based on the specific case, but the goal is to improve the detection of sentinel lymph nodes in early stage cervical cancer patients .

-

Dental Plaque Detection

- Field : Dentistry

- Application : Patent Blue V is used in dental disclosing tablets as a stain to show dental plaque on teeth .

- Method : The tablet is chewed by the patient after tooth brushing, and the blue dye that sticks to the teeth indicates areas where plaque remains .

- Results : This helps in improving oral hygiene as it visually guides the patient to areas that need more thorough cleaning .

-

Physiological Tracer

- Field : Biology and Medicine

- Application : Patent Blue V is used as a physiological tracer to study the movement of fluid within the kidney .

- Method : The dye is introduced into the body and its movement is tracked to understand fluid dynamics within the kidney .

- Results : This can provide valuable insights into kidney function and help diagnose or monitor certain conditions .

-

Food Additive Re-evaluation

- Field : Food Safety

- Application : Patent Blue V (E 131) has been re-evaluated as a food additive .

- Method : The safety of Patent Blue V was re-evaluated based on previous evaluations, additional literature, and data available following a public call for data .

- Results : An Acceptable Daily Intake (ADI) of 5 mg/kg bw/day was established . At the maximum permitted levels of use, exposure estimates for high consumers are above the ADI in toddlers and children .

-

Textile Dyeing

-

Paper Industry

-

Cosmetics

Safety And Hazards

Patent Blue V is poorly absorbed and has low systemic toxicity . In the absence of data on irritancy, sensitisation and inhalation toxicity, it would be prudent to treat Patent Blue V as an irritant and a skin sensitiser and as toxic by inhalation . It is banned as a food dye in Australia and the US, as it may cause allergic reactions .

Future Directions

Patent Blue V is used for marking lymphatic vessels and arterial territories as well as for sentinel lymph node prior to biopsy in patients with operable breast cancer and clinically negative lymph nodes . Its future use may continue to be in the medical field, particularly in oncological surgeries for accurate and complete excision of lymph nodes .

properties

IUPAC Name |

calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C27H32N2O7S2.Ca/c2*1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h2*9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMBGDBBDQKNNZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H62CaN4O14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873918 | |

| Record name | Acid Blue 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1159.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark blue powder or granules | |

| Record name | PATENT BLUE V | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Product Name |

Patent Blue V | |

CAS RN |

3536-49-0 | |

| Record name | Acid Blue 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003536490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl](5-hydroxy-2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acid Blue 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[hydrogen [4-[4-(diethylamino)-5'-hydroxy-2',4'-disulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium], calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PATENT BLUE V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QE473DV1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

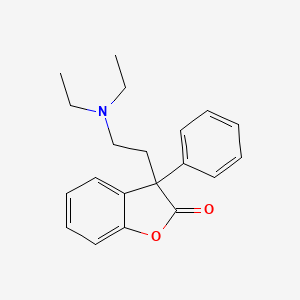

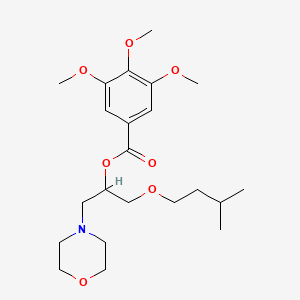

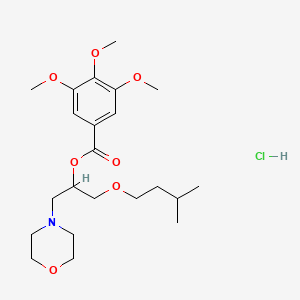

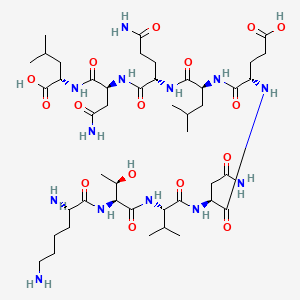

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

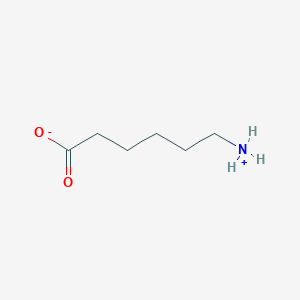

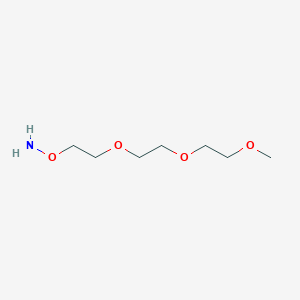

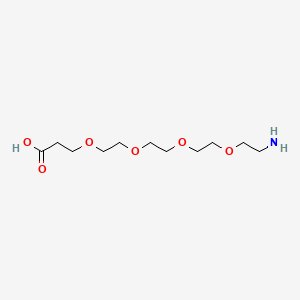

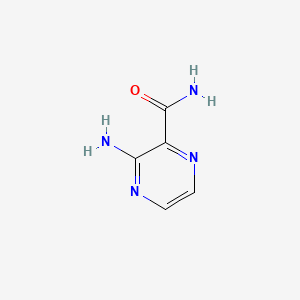

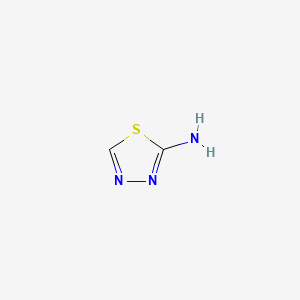

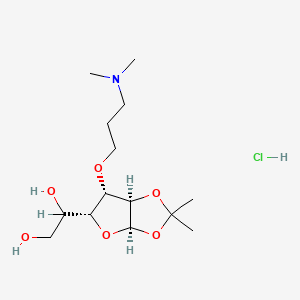

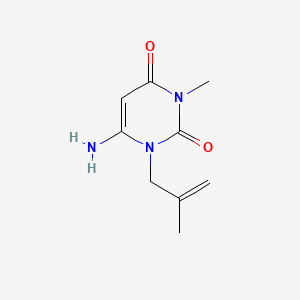

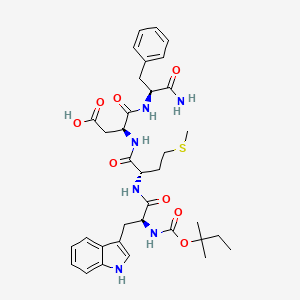

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.